molecular formula C10H17NO2 B8757001 Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate

Cat. No. B8757001
M. Wt: 183.25 g/mol
InChI Key: QMFMSAHRXOTOMT-UHFFFAOYSA-N
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Description

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9/h2-7,11H2,1H3

InChI Key

QMFMSAHRXOTOMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)(CC2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-(benzyloxycarbonylamino)bicyclo-[3.2.1]octane-1-carboxylate (10 g) in methanol (150 mL) was added 10% Pd/C (1 g) and the reaction mixture was stirred under H2 (1 atm) at room temperature overnight. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated. The residue was treated with aqueous HCl (2N, 200 mL) at 0° C. and then extracted with ethyl acetate (3×100 mL) to remove organic impurities. The aqueous phase was adjusted to pH 9-10 with Sat. Na2CO3 and extracted with dichloromethane/methanol (10/1, 3×100 mL). The combined organic layer was washed with water (100 mL) and brine (100 mL), dried over sodium sulfate and concentrated under reduced pressure to afford 2.98 g of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate as a yellow oil. ESI-MS m/z: 184 (M+H)+.
Name
methyl 5-(benzyloxycarbonylamino)bicyclo-[3.2.1]octane-1-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylate (10 g, 31.5 mmol) in EtOH (50 mL) was added Pd/C (900 mg) under H2 atmosphere at room temperature and stirred overnight. The reaction mixture was filtered through Celite. The filtrate was concentrated under reduced pressure to afford 5.5 g (96%) of the crude title compound, methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate, as a colorless oil. ESI-MS m/z: 184 (M+H)+.
Name
5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mg
Type
catalyst
Reaction Step One

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